molecular formula C18H26NO3+ B1225892 Methylatropine CAS No. 57-69-2

Methylatropine

Cat. No. B1225892
CAS RN: 57-69-2
M. Wt: 304.4 g/mol
InChI Key: PIPAJLPNWZMYQA-WFVVYAPDSA-N
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Description

Methylatropine is a tropane alkaloid.

Scientific Research Applications

Peripheral Muscarinic Toxicity Mitigation

Methylatropine, a quaternary ammonium analogue of atropine, has shown efficacy in alleviating peripheral muscarinic toxicity in animal models of epilepsy induced by agents such as pilocarpine or diisopropylfluorophosphate (DFP). Despite its popularity and potency among these derivatives, methylatropine is noted for its limited availability and high production costs. Ethylatropine bromide has been proposed as a cost-effective and environmentally friendly alternative, demonstrating similar efficacy in antagonizing muscarinic receptors without crossing the blood-brain barrier, thus restricting its action to peripheral sites (Rojas et al., 2017).

Modulation of Hyperglycemia in Response to Hemorrhage

Methylatropine has been used to study the cholinergic transmission's role in modulating plasma glucose levels during hemorrhagic hypotension in rats. Its administration in the paraventricular nucleus of the hypothalamus or after carotid receptor denervation showed a significant decrease in the hyperglycemic response to hemorrhage. This suggests that methylatropine, by blocking muscarinic receptors, can influence the neural pathways activated by hemorrhage-induced hypotension, which are responsible for the rise in blood glucose levels (Silveira et al., 2003).

properties

CAS RN

57-69-2

Molecular Formula

C18H26NO3+

Molecular Weight

304.4 g/mol

IUPAC Name

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C18H26NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13/h3-7,14-17,20H,8-12H2,1-2H3/q+1/t14-,15+,16?,17-/m0/s1

InChI Key

PIPAJLPNWZMYQA-WFVVYAPDSA-N

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

synonyms

8-methylatropinium nitrate
atropine iodomethylate
atropine methonitrate
atropine methylbromide
methyl atropine
methylatropine
methylatropine bromide
methylatropine iodide
methylatropine iodide, (endo-(+-))-isomer
methylatropine iodide, (endo-3(R))-isomer
methylatropine iodide, (endo-3(S))-isomer
methylatropine iodide, 3H-labeled, (endo-(+-))-isomer
methylatropine nitrate
methylatropine nitrate, (endo-(+-))-isomer
methylatropine nitrite, (endo-(+-))-isomer
methylatropine sulfate (2:1), (endo-(+-))-isomer
methylatropine, endo-3(R)-isomer
methylatropine, endo-3(S)-isomer
N-methylatropine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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